3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole
Description
3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzylsulfanyl group and a 5-chloro-2-methoxyphenyl group attached to the triazole ring
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-22-16(14-9-13(19)7-8-15(14)23-2)20-21-17(22)24-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGJYKVBBMQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between 4-methyl-3-thiosemicarbazide and 5-chloro-2-methoxybenzaldehyde can yield the desired triazole ring.
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Introduction of the 4-chlorobenzylsulfanyl Group: : The 4-chlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the triazole ring or the aromatic substituents. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation or nitration can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazole
- 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(4-chlorobenzyl)sulfanyl]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the 4-chlorobenzylsulfanyl and 5-chloro-2-methoxyphenyl groups, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential for diverse applications compared to other triazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
